molecular formula C9H11N3 B13132441 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B13132441
M. Wt: 161.20 g/mol
InChI Key: SCQQNOTVLSTCAU-UHFFFAOYSA-N
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Description

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrrolopyridine core, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative, cyclization can be achieved using reagents such as phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents at specific positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrrolopyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound derivatives have shown promise as therapeutic agents for the treatment of diseases such as cancer and inflammatory disorders. Their ability to modulate specific molecular pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
  • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
  • (5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Uniqueness

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-2-3-11-9-8(6)7(4-10)5-12-9/h2-3,5H,4,10H2,1H3,(H,11,12)

InChI Key

SCQQNOTVLSTCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)CN

Origin of Product

United States

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